

Docking studies of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" with protein targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methyl-1H-pyrrole-3-carboxylate**

Cat. No.: **B1283473**

[Get Quote](#)

Comparative Docking Studies of Pyrrole Derivatives with Key Protein Targets

A comprehensive analysis of the in silico binding affinities and experimental methodologies for various pyrrole-based compounds against prominent protein targets implicated in cancer and infectious diseases.

While specific docking studies for "**Methyl 4-methyl-1H-pyrrole-3-carboxylate**" are not readily available in the current body of scientific literature, a wealth of research exists on the docking of various pyrrole derivatives with significant protein targets. This guide provides a comparative overview of these studies, offering insights into the binding efficiencies of different pyrrole analogs and the computational methods employed. The following sections detail the binding affinities of selected pyrrole derivatives against protein targets such as HER2, VEGFR-2, and Enoyl-ACP reductase, along with the experimental protocols for these in silico analyses.

Quantitative Comparison of Binding Affinities

The binding affinity, often represented by a docking score or binding energy, is a critical metric for predicting the strength of the interaction between a ligand (in this case, a pyrrole derivative) and a protein. A more negative score typically indicates a more favorable binding interaction. The table below summarizes the binding affinities of various pyrrole derivatives with their respective protein targets as reported in the literature.

Ligand (Pyrrole Derivative)	Protein Target	PDB ID	Docking Score/Binding Energy (kcal/mol)	Software Used
SR9009	HER2	-	-158.436 +/- 11.495 kJ/mol (Binding Energy)	AutoDock
Pyrazoline- conjugated 2,4- dimethyl-1H- pyrrole-3- carboxylic acid derivative	VEGFR-2	-	-9.5	-
2-Amino-1-(4- Iodophenyl)-oxo- 4,5-dihydro-1H- pyrrole-3- carboxylic acid ethyl ester	HIV-1 gp120	3MNW	-265.9	Hex
2-Amino-1-(4- Fluoro-phenyl)- oxo-4,5-dihydro- 1H-pyrrole-3- carboxylic acid ethyl ester	HIV-1 gp120	3MNW	-228.23	Hex
2-Amino-1-(4- Methoxy-phenyl)- oxo-4,5-dihydro- 1H-pyrrole-3- carboxylic acid ethyl ester	HIV-1 gp120	3MNW	-227.13	Hex
Oxadiazole- ligated pyrrole	Enoyl-ACP (CoA) reductase (ENR)	-	-	GLIDE

derivative

(Compound 11)

N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide derivatives	Enoyl ACP reductase & DHFR	2NSD	-	Surflex
--	----------------------------	------	---	---------

Experimental Protocols: A Closer Look at In Silico Docking

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols for some of the key experiments cited in this guide.

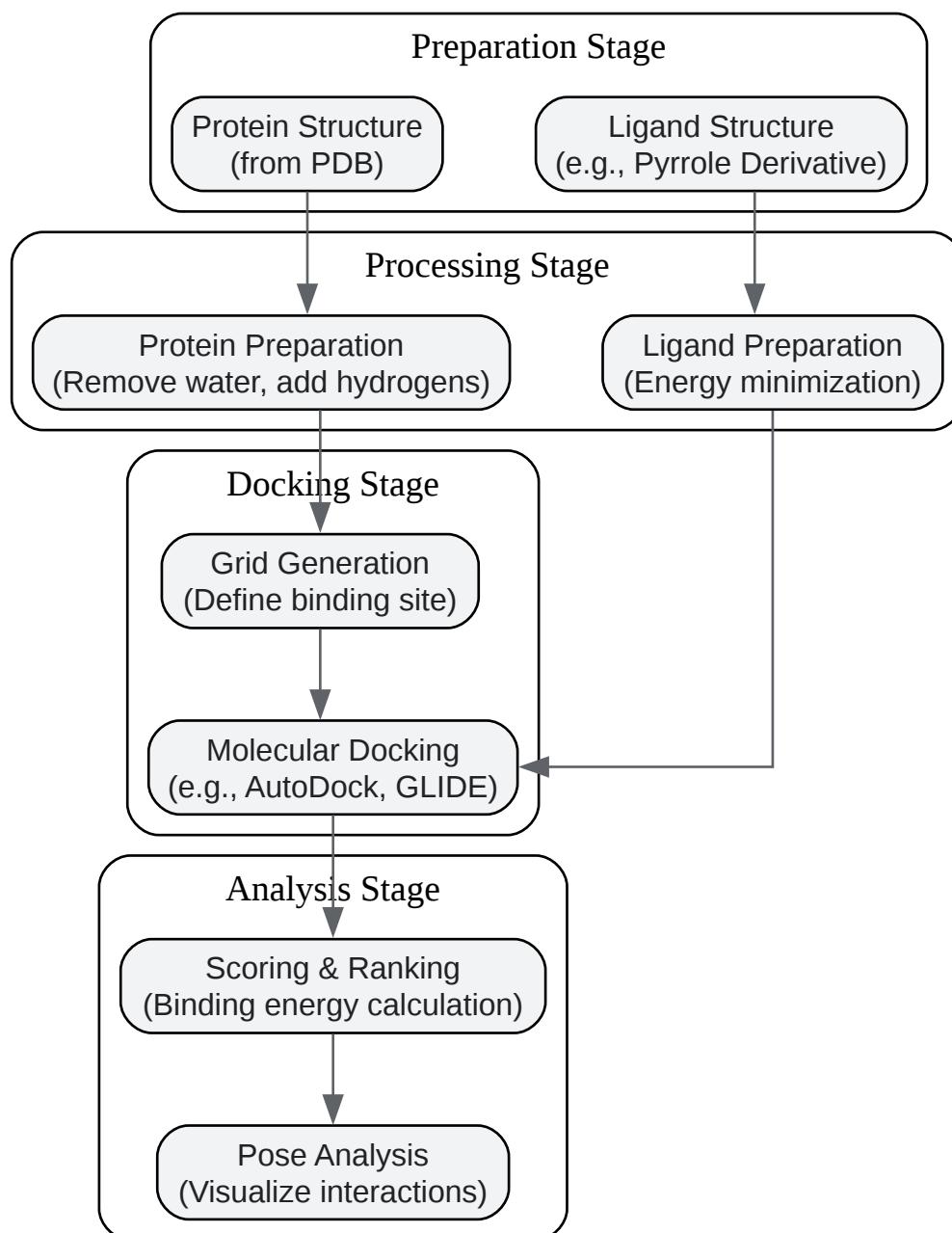
Molecular Docking of SR9009 with HER2[1][2]

- **Macromolecule Preparation:** The three-dimensional structure of the HER2 protein was retrieved from the RCSB Protein Data Bank (PDB). Any water molecules and heteroatoms were removed from the protein structure using PyMOL software.[1]
- **Ligand Preparation:** The 3D structure of the pyrrole derivative SR9009 was obtained from the PubChem database in SDF format and subsequently converted to PDB format using PyMOL.[2]
- **Docking Analysis:** AutoDock tools (version 1.5.7) were utilized for the docking analysis. Polar hydrogen atoms and Kollman united atomic charges were added to the protein. The active site was predicted using the PDBsum server. A grid map with dimensions of 80x80x80 points and a grid spacing of 0.375 Å was established. The docking process was performed using a genetic algorithm with 25 runs to obtain the final docking configuration.[2]

Docking of Pyrrole Derivatives with HIV-1 gp120[3]

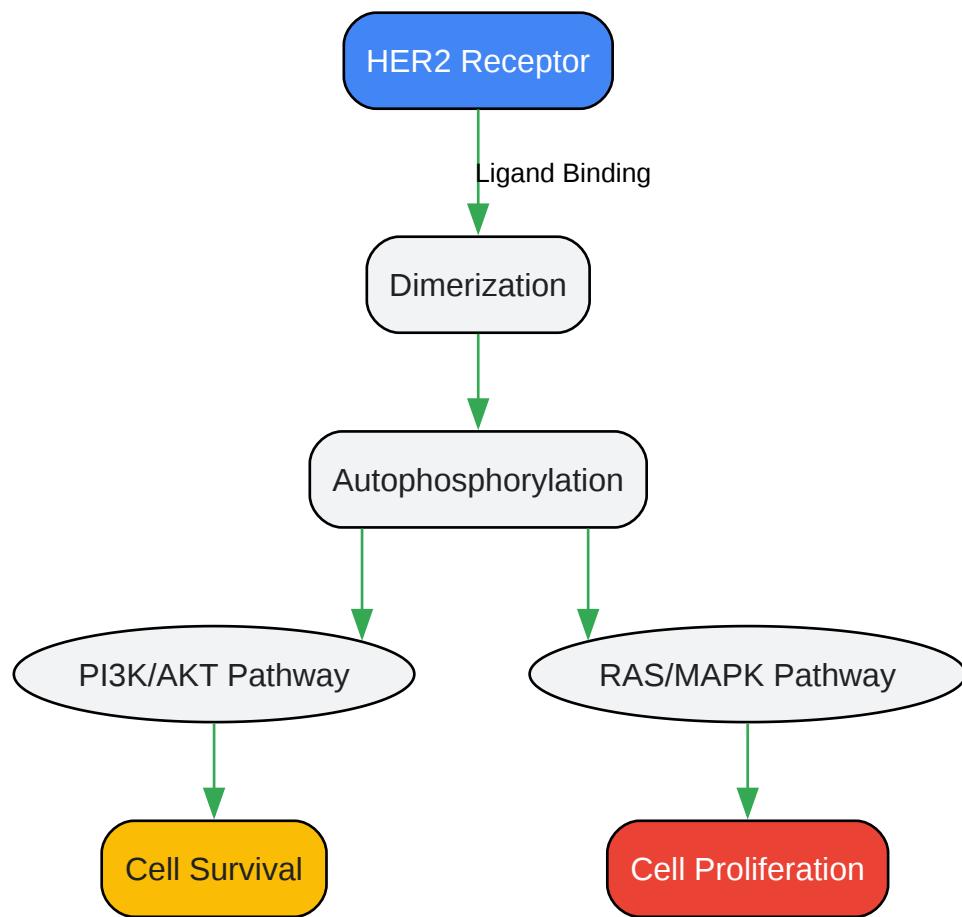
- **Receptor and Ligand Preparation:** The crystal structure of the HIV-1 gp120 protein (PDB ID: 3MNW) was selected as the receptor.[3] A series of N-substituted pyrrole derivatives were

designed and used as ligands.[3]


- Docking Simulation: The docking studies were carried out using the Hex software. This program is used for virtual screening and predicting the strongest binders based on various scoring functions. The energy values of the interaction between the different pyrrole derivatives and the gp120 receptor were calculated.[3]

Docking of Oxadiazole-Ligated Pyrrole Derivatives with Enoyl-ACP (CoA) Reductase[4]

- Target and Ligand Selection: The enoyl-ACP (CoA) reductase (ENR) enzyme, a key enzyme in Mycobacterium, was chosen as the protein target.[4][5] A series of oxadiazole-ligated pyrrole derivatives were designed as potential inhibitors.[4]
- Docking Protocol: The docking studies were performed using the GLIDE (Grid-based Ligand Docking with Energetics) module of a molecular modeling software package. The docking scores, presented as GLIDE scores (G-scores), were calculated to estimate the binding affinity of the designed compounds against the ENR enzyme.[4]


Visualizing Molecular Docking and Signaling Pathways

To better understand the processes involved in these docking studies and the biological context of the protein targets, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway for the HER2 protein.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a molecular docking experiment.

[Click to download full resolution via product page](#)

Caption: A simplified representation of the HER2 signaling pathway.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vlifesciences.com [vlifesciences.com]
- To cite this document: BenchChem. [Docking studies of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" with protein targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283473#docking-studies-of-methyl-4-methyl-1h-pyrrole-3-carboxylate-with-protein-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com